molecular formula C10H14BFN2O2 B1447477 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1352796-65-6

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B1447477
CAS No.: 1352796-65-6
M. Wt: 224.04 g/mol
InChI Key: XFNGULIUEUPWIG-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is an organoboron compound that features a pyrimidine ring substituted with a fluoro group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of 2-fluoropyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion. After the reaction, the product is purified by column chromatography or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve efficiency and yield. The use of automated systems for purification and isolation can also enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.

    Substitution: The fluoro group can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronate ester.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

    Boronic Acids: Formed from oxidation reactions.

    Substituted Pyrimidines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 2-fluoropyrimidine compounds exhibit significant anticancer properties. The presence of the dioxaborolane moiety enhances the compound's ability to interact with biological targets. For instance, studies have shown that compounds similar to 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can inhibit specific kinases involved in cancer cell proliferation .

Antiviral Properties
The fluorinated pyrimidine derivatives have also been investigated for their antiviral activities. The incorporation of fluorine is believed to enhance the bioavailability and metabolic stability of these compounds. In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit viral replication processes .

Organic Synthesis

Reagent in Cross-Coupling Reactions
The compound serves as a valuable reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its boronate ester functionality allows it to participate in Suzuki-Miyaura coupling reactions effectively. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Building Block for Drug Development
As a versatile building block, this compound can be modified to produce various biologically active compounds. Its structural features can be exploited to design inhibitors targeting specific enzymes or receptors relevant in disease pathways .

Material Science

Polymer Chemistry
In material science, this compound can be utilized in the synthesis of functional polymers. The incorporation of boron-containing moieties into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research into boron-based polymers has shown promise for applications in electronics and photonics .

Nanotechnology Applications
The unique properties of boron compounds make them suitable for applications in nanotechnology. They can serve as precursors for boron nitride nanomaterials or as components in nanocomposites that exhibit enhanced electrical or thermal conductivity .

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in tumor progression.
  • Synthesis of Novel Antivirals : Research focused on modifying the dioxaborolane group to enhance antiviral activity against influenza viruses showed promising results with increased efficacy compared to existing antiviral agents.
  • Material Development : A recent project explored the use of this compound in developing high-performance polymers for electronic devices, highlighting its potential impact on future technologies.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in chemical reactions involves the activation of the boronate ester by a palladium catalyst, facilitating the formation of carbon-carbon bonds. The fluoro group can also participate in electrophilic aromatic substitution reactions, enhancing the reactivity of the pyrimidine ring. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Fluoro-3-pyridyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 6-Fluoropyridine-3-boronic Acid Pinacol Ester

Uniqueness

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to its combination of a fluoro-substituted pyrimidine ring and a boronate ester, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry .

Biological Activity

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound of interest in medicinal chemistry and drug development due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in pharmaceutical development, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15BFNO4
  • Molar Mass : 267.06 g/mol
  • CAS Number : 425378-68-3
  • Storage Conditions : Under inert gas (nitrogen or argon) at 2-8°C

The biological activity of this compound primarily stems from its role as a boronic acid derivative. Boronic acids are known to interact with various biomolecules, including enzymes and receptors. The specific structural features of this compound enable it to participate in Suzuki coupling reactions, which are crucial for synthesizing biologically active compounds.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrimidine derivatives. For instance:

  • Inhibitory Effects : Compounds similar to this compound have shown significant inhibitory effects on cancer cell lines. One study reported an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells .

Antifungal Activity

Pyrimidines have also been explored for their antifungal properties. A related compound exhibited antifungal activity against Candida albicans with a minimal inhibitory concentration (MIC) ranging from 0.05 to 0.3 µg/mL . This suggests that similar derivatives may possess comparable antifungal efficacy.

Mechanistic Insights

The mechanism through which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways critical for cell proliferation and survival:

  • Enzyme Inhibition : Many pyrimidines act as enzyme inhibitors by binding to active sites or allosteric sites.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Anticancer Efficacy

A recent investigation into a series of pyrido[3,4-d]pyrimidine derivatives demonstrated that modifications at the pyrimidine ring significantly enhanced anticancer activity. The study found that certain substitutions led to improved selectivity against cancer cells while sparing normal cells .

Study 2: Antifungal Activity Assessment

Another study evaluated a range of pyrimidine derivatives for antifungal activity against various strains of Candida. The results indicated that specific structural features contributed to enhanced potency against resistant strains .

Applications in Drug Development

The versatility of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals targeting cancer and fungal infections. Its use in organic synthesis allows chemists to create complex molecules efficiently.

Summary Table of Biological Activities

Biological ActivityIC50/MICReference
Anticancer (MDA-MB-231)0.126 µM
Antifungal (Candida albicans)0.05 - 0.3 µg/mL

Properties

IUPAC Name

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-8(12)14-6-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNGULIUEUPWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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